Lipophilicity (LogP) Contrast: N-Benzyl-1-oxy-isonicotinamide vs. Isonicotinamide N-Oxide
N-Benzyl-1-oxy-isonicotinamide demonstrates a calculated LogP of 2.436, which is approximately 5.1 log units higher than that of isonicotinamide N-oxide (LogP = -2.68) [1][2]. This dramatic increase in lipophilicity is primarily attributed to the benzyl substitution on the amide nitrogen, which masks polar functionalities and enhances hydrophobic surface area. The difference of >5 log units represents a shift from a highly hydrophilic to a moderately lipophilic compound, fundamentally altering its partitioning behavior and passive membrane permeability.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.436 |
| Comparator Or Baseline | Isonicotinamide N-oxide: LogP = -2.68 |
| Quantified Difference | ΔLogP ≈ +5.12 (higher for target compound) |
| Conditions | In silico prediction (source method not specified) |
Why This Matters
This lipophilicity differential directly impacts experimental design: the target compound requires organic solvent-based handling and exhibits fundamentally different in vitro/in vivo distribution compared to the polar N-oxide parent, making it unsuitable as a direct substitute in aqueous biological assays.
- [1] yybyy.com. 1-oxy-isonicotinic acid benzylamide. CAS 100724-08-1. Accessed April 2026. View Source
- [2] ChemSpider. Isonicotinamide 1-oxide. CAS 38557-82-3. Accessed April 2026. View Source
